

Application Notes & Protocols: 6-Chlorophthalazin-1-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chlorophthalazin-1-ol

Cat. No.: B1590482

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Introduction: The Phthalazinone Scaffold as a Privileged Structure in Kinase Inhibition

The phthalazinone core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.^[1] This versatile structure is a common feature in many bioactive compounds and has been instrumental in the development of novel anticancer drugs.^[1] Phthalazinone derivatives have been successfully developed as inhibitors for a range of critical enzyme targets, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.^{[1][2][3][4]} The planar nature of the phthalazinone ring system allows for favorable interactions within the ATP-binding pocket of many kinases, making it a privileged scaffold for inhibitor design.

6-Chlorophthalazin-1-ol, in particular, serves as a crucial starting material and key intermediate in the synthesis of a multitude of potent kinase inhibitors. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains and moieties to modulate potency, selectivity, and pharmacokinetic properties.^[5] This document provides a detailed guide for researchers on the application of **6-Chlorophthalazin-1-ol** in the synthesis of kinase inhibitors, with a focus on practical laboratory protocols and the underlying chemical principles.

Physicochemical Properties of 6-Chlorophthalazin-1-ol

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Property	Value	Source
Chemical Formula	C ₈ H ₅ ClN ₂ O	[5][6]
Molecular Weight	180.59 g/mol	[6][7]
Appearance	White to light yellow solid	[6]
Melting Point	272.2-273.5 °C	[6]
CAS Number	57835-96-8	[6][7]
pKa	11.66 ± 0.20 (Predicted)	[6]
Storage	Sealed in a dry place at room temperature	[6][7]

Key Kinase Targets for Phthalazinone-Based Inhibitors

The phthalazinone scaffold has proven to be a versatile framework for targeting a variety of kinases implicated in cancer and other diseases.

- Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, such as the FDA-approved drug Olaparib, are a cornerstone of therapy for BRCA-mutated cancers.[4][8][9] The phthalazinone moiety is a key structural feature of Olaparib and many other PARP inhibitors currently in development.[4][9][10]
- Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical mediators of angiogenesis, a process essential for tumor growth and metastasis.[11] Phthalazinone-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and antitumor activity.[2][12][13]

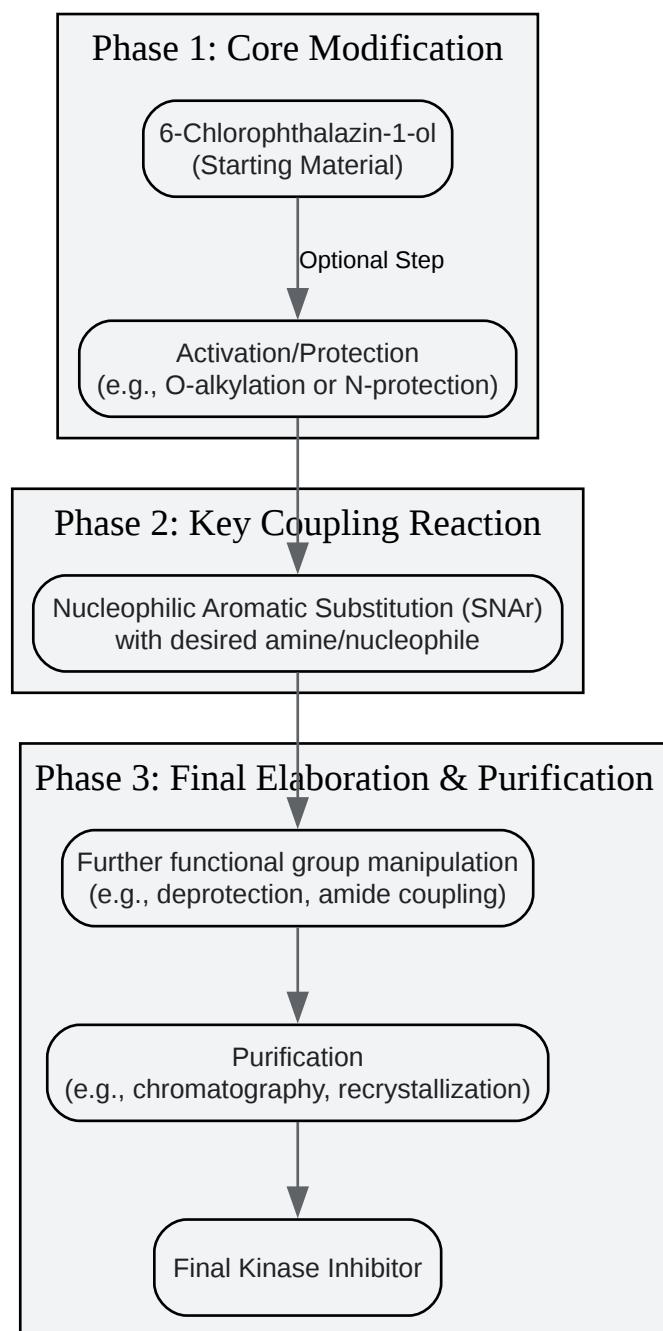
- Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in proliferating cancer cells.[3][14] Novel phthalazinone pyrazole scaffolds have yielded potent and selective Aurora-A kinase inhibitors.[3][14]
- p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in various diseases, including cancer.[15] Phthalazine-based compounds have been rationally designed as potent and selective inhibitors of p38 α .[16]
- Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[17] Derivatives of 1(2H)-phthalazinone have been identified as potent inhibitors of HPK1.[17]

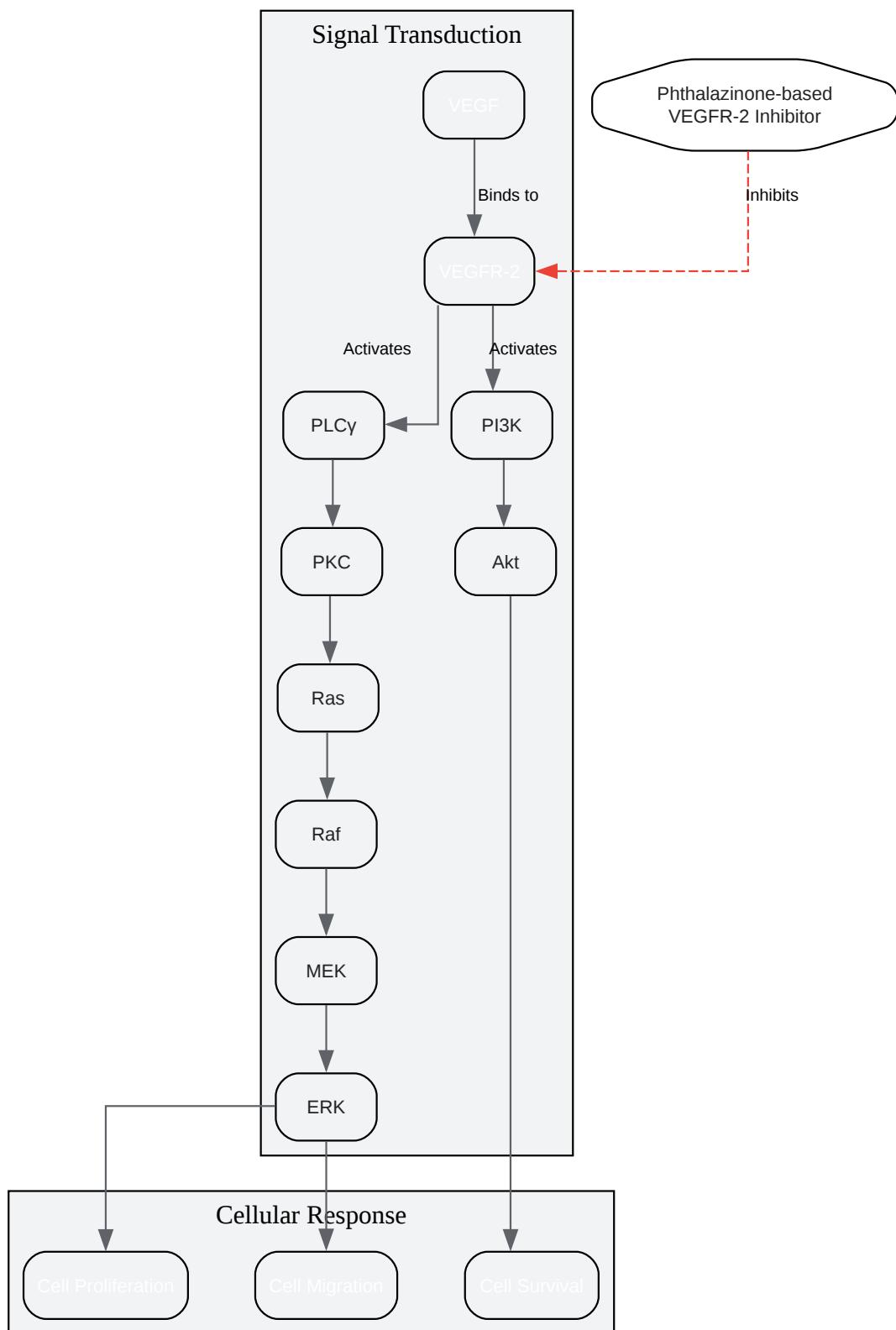
Synthetic Strategies and Protocols

The chlorine atom on the **6-Chlorophthalazin-1-ol** ring is amenable to nucleophilic aromatic substitution, which is the primary strategy for elaborating the core structure.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from **6-Chlorophthalazin-1-ol**.



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- To cite this document: BenchChem. [Application Notes & Protocols: 6-Chlorophthalazin-1-ol in Kinase Inhibitor Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590482#6-chlorophthalazin-1-ol-for-kinase-inhibitor-synthesis>]

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